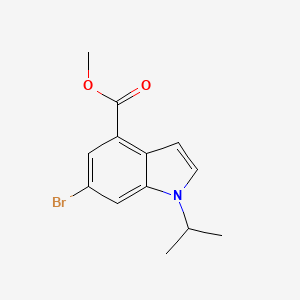
methyl 6-bromo-1-isopropyl-1H-indole-4-carboxylate
Cat. No. B8571114
M. Wt: 296.16 g/mol
InChI Key: PIPXISSGQLZJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536179B2
Procedure details


Alternatively, the alkylation of the indole nitrogen could be performed as follows: To a cooled (0° C.) suspension of methyl 6-bromo-1H-indole-4-carboxylate (10 g, 39.4 mmol) and (cyanomethyl)(trimethyl)phosphonium chloride (14.91 g, 98 mmol) in THF (400 mL) was added 2-propanol (6.06 mL, 79 mmol), followed by sodium hydride (3.46 g, 87 mmol). The mixture was stirred at ambient temperature for 2 h, at which time LCMS showed no product formation. Heated at 50° C. for 18 h. LC/MS showed reaction complete. Filtered reaction mixture and concentrated in vacuo. The residue was diluted with methylene chloride and passed through a pad of silica (washed with methylene chloride). Purification by flash chromatography (Analogix SF65-200 g; 5-10% EtOAc/hexanes) gave methyl 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylate (9.7 g, 31.4 mmol, 80% yield). MS (ES) [M+H]+296.2, 298.4.
Name
indole nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
(cyanomethyl)(trimethyl)phosphonium chloride
Quantity
14.91 g
Type
reactant
Reaction Step Two




Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[N].N1C2[C:5](=CC=CC=2)[CH:4]=[CH:3]1.[Br:11][C:12]1[CH:13]=[C:14]([C:21]([O:23][CH3:24])=[O:22])[C:15]2[CH:16]=[CH:17][NH:18][C:19]=2[CH:20]=1.[Cl-].C(C[P+](C)(C)C)#N.CC(O)C.[H-].[Na+]>C1COCC1>[Br:11][C:12]1[CH:13]=[C:14]([C:21]([O:23][CH3:24])=[O:22])[C:15]2[CH:16]=[CH:17][N:18]([CH:4]([CH3:5])[CH3:3])[C:19]=2[CH:20]=1 |f:0.1,3.4,6.7|
|
Inputs


Step One
|
Name
|
indole nitrogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N].N1C=CC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=2C=CNC2C1)C(=O)OC
|
|
Name
|
(cyanomethyl)(trimethyl)phosphonium chloride
|
|
Quantity
|
14.91 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(#N)C[P+](C)(C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
6.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
3.46 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for 2 h, at which time LCMS
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heated at 50° C. for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction complete
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (Analogix SF65-200 g; 5-10% EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=2C=CN(C2C1)C(C)C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 31.4 mmol | |
| AMOUNT: MASS | 9.7 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
